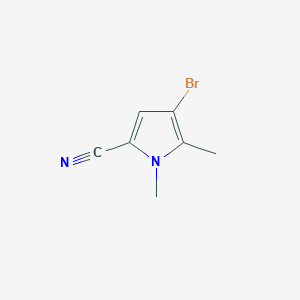

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

描述

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7BrN2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .

属性

IUPAC Name |

4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJTYVWCWBUADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572357 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142057-56-5 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

The most widely reported method involves electrophilic bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS 56341-36-7) using ammonium persulfate and lithium bromide under mild conditions.

Reaction Mechanism

The reaction proceeds via radical bromination, where (NH₄)₂S₂O₈ generates sulfate radicals (SO₄⁻- ) that abstract a hydrogen atom from the pyrrole ring, forming a carbon-centered radical. Lithium bromide (LiBr) serves as the bromine source, with the radical intermediate coupling with Br- to install the bromine atom at the 4-position.

Standard Protocol

- Reagents : 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, tetrabutylammonium persulfate ((Bu₄N)₂S₂O₈), LiBr, acetonitrile.

- Conditions : 25°C, 8 hours, inert atmosphere.

- Workup : Quench with water, extract with ethyl acetate, purify via silica gel chromatography.

- Yield : 86% (reported in Tetrahedron Letters).

Key Data

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 8 hours |

| Solvent | Acetonitrile |

| Brominating Agent | (Bu₄N)₂S₂O₈ + LiBr |

| Regioselectivity | >95% at C4 position |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance solubility of ionic intermediates in radical mechanisms, while dichloromethane favors electrophilic substitution.

Purification and Characterization

Industrial-Scale Considerations

Challenges and Limitations

Emerging Methodologies

Recent advances in electrochemical bromination show promise for reducing reagent waste. Preliminary studies on pyrrole derivatives achieved 80% yield using Br⁻/Br₂ redox couples under galvanostatic conditions.

化学反应分析

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 4-substituted-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives.

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 4-bromo-1,5-dimethyl-1H-pyrrole-2-amine.

科学研究应用

Scientific Research Applications

1. Chemistry

- Synthesis of Complex Molecules : This compound is often used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds that are essential in medicinal chemistry.

2. Biology

- Antimicrobial Activity : Preliminary studies indicate that 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile exhibits notable antimicrobial properties against various bacterial strains. The mechanism of action may involve interactions with microbial enzymes .

- Anticancer Research : Research has shown that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its ability to inhibit specific cellular pathways is currently under study .

3. Industry

- Agrochemicals : The compound has potential applications in the production of agrochemicals, where its biological activity can be harnessed to develop effective pesticides or herbicides .

- Specialty Chemicals : It is also utilized in the synthesis of specialty chemicals that require specific functional groups for their activity .

Table 2: Synthesis Methods

| Method | Description | Yield (%) | References |

|---|---|---|---|

| Bromination | Bromination of 2,5-dimethylpyrrole | 85 | |

| Nitrilation | Reaction with cyanide sources | 75 | |

| Cyclization | Cyclization reactions to form pyrrole derivatives | 90 |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) as low as 50 µg/mL against certain strains. The research highlights the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Cells treated with the compound showed significant reductions in viability compared to untreated controls. This suggests that further exploration into its mechanisms could lead to novel cancer therapies .

作用机制

相似化合物的比较

Similar Compounds

- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-1H-pyrrole-2-carbonitrile

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with the molecular formula C7H8BrN3 and a molecular weight of 199.05 g/mol. Its unique structure, featuring a bromine atom and a cyano group, positions it as a compound of interest in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C7H8BrN3

- Melting Point : 124 - 125 °C

- Solubility : Soluble in various organic solvents

The compound's structure allows for significant chemical reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various pyrrole derivatives found that compounds with halogen substituents, including bromine, demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| E. coli | 0.025 | |

| Other Pyrrole Derivatives | Various Bacteria | Varies |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound are still under investigation but are believed to involve interaction with cellular signaling pathways related to cancer progression .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- Antibacterial Mechanism : The presence of the bromine atom likely enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular functions.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Further studies are required to elucidate these mechanisms fully and confirm the pathways involved in the biological activity of this compound.

Case Studies

- Antifungal Activity Study : A synthesized derivative of 4-bromo-1,5-dimethyl-1H-pyrrole was tested against Candida albicans, showing significant inhibitory effects in vitro. This study highlights the potential application of pyrrole derivatives in treating fungal infections .

- Structure–Activity Relationship (SAR) Analysis : Research focusing on pyrrole derivatives has established correlations between structural modifications and biological activity. The presence of specific substituents like bromine at the 4-position has been linked to increased binding affinity to biological targets .

常见问题

Basic: What are the common synthetic routes for preparing 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile?

Methodological Answer:

Synthesis typically involves cyclization or condensation reactions. For example, pyrrole carbonitriles can be synthesized via reactions involving active methylene reagents or through bromination of precursor pyrroles. A key step is regioselective bromination at the 4-position, often achieved using bromine sources like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) . Solvent choice (e.g., acetic acid or DMF) and temperature control are critical to avoid over-bromination .

Advanced: How can regioselective bromination challenges in pyrrole carbonitrile derivatives be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density distributions. Experimentally, directing groups (e.g., methyl substituents at the 1- and 5-positions) can stabilize transition states. For 4-bromo derivatives, low-temperature bromination with NBS in non-polar solvents (e.g., CCl₄) minimizes side reactions. Post-synthetic validation via 2D NMR (e.g., NOESY) and X-ray crystallography ensures correct regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirms the nitrile group (sharp peak ~2200 cm⁻¹) and NH/OH stretches (if present).

- NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons; ¹³C NMR resolves nitrile carbons (~115 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., from X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Use software like Gaussian or ORCA to compare gas-phase DFT geometries with experimental data. For electron density analysis, employ QTAIM (Quantum Theory of Atoms in Molecules) or Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that distort the structure .

Basic: What crystallographic tools are recommended for structural validation?

Methodological Answer:

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for handling twinned data or disorder .

- WinGX/ORTEP : For visualization and geometry analysis (e.g., bond distances, angles) .

- PLATON/CHECKCIF : Validates CIF files and flags outliers (e.g., unusual displacement parameters) .

Advanced: How to analyze hydrogen-bonding networks in crystal structures of this compound?

Methodological Answer:

Use graph-set analysis (Etter’s method) to classify hydrogen-bond patterns (e.g., rings, chains). Software like Mercury (CCDC) or CrystalExplorer generates interaction diagrams. For quantitative analysis, calculate interaction energies using Pixel (PIXELC) or DFT-D3 dispersion corrections .

Basic: What are the pharmacological research applications of this compound?

Methodological Answer:

Pyrrole carbonitriles are explored as scaffolds in drug discovery due to their bioisosteric potential. For example, analogs of 1H-pyrrolo[2,3-b]pyridines (derived from similar precursors) show antidiabetic or antitumor activity. Structure-activity relationship (SAR) studies require systematic substitution at the 4-bromo and methyl positions followed by in vitro assays (e.g., enzyme inhibition) .

Advanced: How to design analogs for SAR studies?

Methodological Answer:

- Core Modifications : Replace bromine with other halogens or functional groups (e.g., -CF₃) to assess electronic effects.

- Side-Chain Variations : Introduce substituents at the 3-position via cross-coupling (e.g., Suzuki-Miyaura).

- Computational Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize synthesis .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

While specific toxicity data may be limited (see ), assume acute toxicity based on structural analogs (e.g., aromatic amines). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Dispose of waste via halogenated organic containers. Transport under UN2811 (toxic solids) with proper labeling .

Advanced: How to optimize synthetic yields for scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic bromination steps.

- In Situ Monitoring : Use FTIR or ReactIR to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。